molecular formula C13H12ClNO2 B7465219 N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide

N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide

Cat. No. B7465219
M. Wt: 249.69 g/mol
InChI Key: LICQKZGEVOUJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide, also known as CDC-25 inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a potent inhibitor of CDC-25 phosphatases, which play a critical role in cell division and proliferation. The inhibition of CDC-25 phosphatases has been linked to the prevention of cancer cell growth, making CDC-25 inhibitor II a promising candidate for cancer therapy.

Mechanism of Action

N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases are enzymes that play a critical role in the regulation of the cell cycle. These enzymes dephosphorylate cyclin-dependent kinases (CDKs), allowing for progression through the cell cycle. N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II binds to the active site of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases, preventing them from dephosphorylating CDKs. This leads to cell cycle arrest and the prevention of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). These effects may contribute to the anticancer activity of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II is its specificity for N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases. This compound does not inhibit other phosphatases or kinases, reducing the potential for off-target effects. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its effectiveness.

Future Directions

There are several potential future directions for the study of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II. One area of research could focus on improving the solubility and bioavailability of this compound, potentially through the development of prodrugs or nanoparticle formulations. Another direction could be the combination of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II with other anticancer agents to enhance its efficacy. Additionally, further studies could investigate the effects of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II on other cellular processes beyond the cell cycle, such as DNA repair and apoptosis. Overall, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II holds promise as a potential therapeutic agent for the treatment of cancer, and continued research in this area may lead to important advances in cancer therapy.

Synthesis Methods

The synthesis of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide involves the reaction of 2-chloro-4,6-dimethylaniline with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has been widely studied for its potential as an anticancer agent. The inhibition of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases has been shown to induce cell cycle arrest and prevent the growth of cancer cells. In preclinical studies, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has demonstrated efficacy against a variety of cancer cell lines, including breast, colon, and lung cancer.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-5-9(2)12(11(14)6-8)15-13(16)10-3-4-17-7-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICQKZGEVOUJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide

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